1-(4-Chlorophenyl)sulfonyl-4-[(2-methoxyphenyl)sulfanylmethyl]piperidin-4-ol
Description
The compound 1-(4-Chlorophenyl)sulfonyl-4-[(2-methoxyphenyl)sulfanylmethyl]piperidin-4-ol (CAS: 478041-65-5) features a piperidin-4-ol core substituted with a 4-chlorophenylsulfonyl group at position 1 and a 2-methoxyphenylsulfanylmethyl group at position 2. Its molecular formula is C₂₂H₂₇ClN₂O₃S₂ (molar mass: 499.03 g/mol).
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[(2-methoxyphenyl)sulfanylmethyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4S2/c1-25-17-4-2-3-5-18(17)26-14-19(22)10-12-21(13-11-19)27(23,24)16-8-6-15(20)7-9-16/h2-9,22H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDDFGWJHGMMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SCC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)sulfonyl-4-[(2-methoxyphenyl)sulfanylmethyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)sulfonyl-4-[(2-methoxyphenyl)sulfanylmethyl]piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-4-[(2-methoxyphenyl)sulfanylmethyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonyl-Containing Piperidin-4-ol Derivatives
1-(4-Chlorophenyl)sulfonyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]piperidin-4-ol (CAS: 478041-65-5)
- Structure : Differs by replacing the 2-methoxyphenylsulfanylmethyl group with a 4-fluorophenylpiperazinylmethyl moiety.
- Molecular Formula : C₂₂H₂₇ClFN₃O₃S (467.98 g/mol).
1-[[(1E)-2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-[[1-(4-pyridinyl)-4-piperidinyl]methyl]piperazine (XMK ligand, PDB entry)
- Structure : Features an ethenylsulfonyl linker and a pyridinylpiperidine group.
- Molecular Formula : C₂₃H₂₉ClN₄O₂S (485.02 g/mol).
Piperidin-4-ol Derivatives with Aromatic Substituents
1-[4,4-Bis(4-fluorophenyl)butyl]-4-(4-chlorophenyl)piperidin-4-ol (Semap)
- Structure : Contains a bis(4-fluorophenyl)butyl chain instead of sulfonyl/sulfanyl groups.
- Pharmacological Role : Neuroleptic agent (proprietary name: Semap).
- Key Differences : The hydrophobic bis(fluorophenyl) chain enhances lipid solubility, likely improving blood-brain barrier penetration compared to the polar sulfonyl/sulfanyl groups in the target compound .
1-((1H-Indol-3-yl)methyl)-4-(4-chlorophenyl)piperidin-4-ol (L-741,626)
- Structure : Substituted with an indolylmethyl group at position 3.
- Pharmacological Role : Dopamine D2 receptor antagonist (IC₅₀ = 2.3 nM).
- Key Differences : The indole moiety enables π-π interactions with aromatic residues in receptor binding sites, a feature absent in the target compound .
4-(4-Chlorophenyl)-4-hydroxypiperidine
- Role : Intermediate for Haloperidol (neuroleptic) and Loperamide (antidiarrheal).
Crystallographic Data
Pharmacological and Industrial Relevance
- Industrial Use : Piperidin-4-ol derivatives are intermediates in synthesizing FDA-approved drugs, underscoring the target compound’s relevance in medicinal chemistry .
Biological Activity
1-(4-Chlorophenyl)sulfonyl-4-[(2-methoxyphenyl)sulfanylmethyl]piperidin-4-ol, with a molecular formula of C19H22ClNO4S2 and CAS number 478041-72-4, is a complex organic compound notable for its diverse biological activities. This article compiles findings from various studies to elucidate its pharmacological potential, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure
The compound features a piperidine core substituted with both sulfonyl and sulfanyl groups, which are critical for its biological activity. The presence of the chlorophenyl and methoxyphenyl moieties further enhances its interaction with biological targets.
Antibacterial Activity
Several studies have highlighted the antibacterial properties of this compound. For instance, it has demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The effectiveness against these pathogens suggests potential applications in treating bacterial infections .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Pseudomonas aeruginosa | Weak |
| Staphylococcus aureus | Weak |
Enzyme Inhibition
The compound exhibits significant inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. This inhibition is particularly relevant for therapeutic strategies targeting neurological disorders and gastrointestinal conditions. The binding affinity to bovine serum albumin (BSA) indicates its potential bioavailability and pharmacokinetic properties .
| Enzyme | Inhibition Type |
|---|---|
| Acetylcholinesterase (AChE) | Strong |
| Urease | Strong |
The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins, leading to modulation of enzyme activity. This interaction can influence various biochemical pathways, including neurotransmitter modulation and smooth muscle relaxation .
Study on Antibacterial Efficacy
A recent study synthesized derivatives of the compound and evaluated their antibacterial efficacy. The results indicated that modifications in the piperidine ring significantly affected the antibacterial potency, with certain derivatives showing enhanced activity against resistant strains .
Enzyme Inhibition Research
Another research focused on the enzyme inhibitory properties of the compound found that it not only inhibited AChE but also showed potential as a urease inhibitor. These findings suggest its dual role in managing conditions like Alzheimer's disease and urinary tract infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
